molecular formula C25H33N3O2 B14992060 2,2-dimethyl-N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2,2-dimethyl-N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B14992060
M. Wt: 407.5 g/mol
InChI Key: INBGJRIMOSVPCF-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the butyl and phenoxy groups. The final step involves the formation of the propanamide moiety under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the process. The use of high-throughput screening techniques can help in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE: shares structural similarities with other benzodiazole derivatives.

    2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE: is compared with compounds like 2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE.

Uniqueness

The uniqueness of 2,2-DIMETHYL-N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C25H33N3O2/c1-19-11-5-8-14-22(19)30-18-10-9-17-28-21-13-7-6-12-20(21)27-23(28)15-16-26-24(29)25(2,3)4/h5-8,11-14H,9-10,15-18H2,1-4H3,(H,26,29)

InChI Key

INBGJRIMOSVPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C

Origin of Product

United States

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